Difurfurylideneacetone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Furans - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

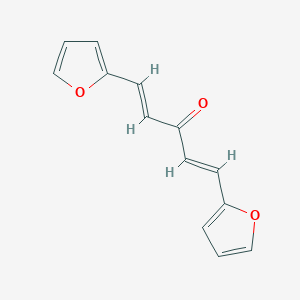

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1E,4E)-1,5-bis(furan-2-yl)penta-1,4-dien-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOFLVNFEPIPIW-KQQUZDAGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C=CC(=O)C=CC2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C=C/C(=O)/C=C/C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061265 | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886-77-1 | |

| Record name | Difurfurylideneacetone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000886771 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Pentadien-3-one, 1,5-di-2-furanyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-di-2-furylpenta-1,4-dien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"synthesis and properties of difurfurylideneacetone"

An In-depth Technical Guide to the Synthesis and Properties of Difurfurylideneacetone

Foreword: Beyond the Textbook Condensation

This compound (DFYA), a structural analogue of the well-known dibenzylideneacetone (DBA), represents more than a simple academic exercise in condensation chemistry. Its extended π-conjugated system, built upon the electron-rich furan heterocycles, imparts a unique set of physicochemical properties and a latent potential for biological activity. For researchers in materials science and drug development, DFYA and its derivatives serve as versatile scaffolds. This guide moves beyond a mere recitation of protocols to provide a deeper understanding of the causality behind the synthesis, the rationale for characterization techniques, and the molecular properties that drive its potential applications.

The Synthetic Cornerstone: A Guided Claisen-Schmidt Condensation

The synthesis of this compound is a classic example of the Claisen-Schmidt condensation, a robust and high-yielding cross-aldol reaction.[1][2] The strategic choice of reactants is key to the reaction's success. Furfural, an aldehyde derived from biomass, lacks α-hydrogens and therefore cannot undergo self-condensation.[3] Acetone, possessing two sets of enolizable α-hydrogens, serves as the nucleophilic component, reacting sequentially with two equivalents of furfural.[3][4]

Reaction Mechanism: A Stepwise Elucidation

The base-catalyzed mechanism proceeds through a well-defined sequence of enolate formation, nucleophilic attack, and dehydration.[1][3] The driving force for the final dehydration steps is the formation of a highly stable, extended conjugated system that connects the two furan rings through the enone backbone.[3]

Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation for DFYA synthesis.

Field-Proven Experimental Protocol

This protocol is designed for robustness and high yield. The rationale behind each step is critical for troubleshooting and adaptation.

Materials:

-

Furfural (freshly distilled to remove oxidation impurities)

-

Acetone (reagent grade)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Deionized Water

Workflow:

Caption: Experimental workflow for the synthesis and purification of DFYA.

Step-by-Step Methodology:

-

Reactant Preparation: In a suitable flask, combine 2 equivalents of furfural and 1 equivalent of acetone in 95% ethanol. Stir until a homogenous solution is formed.

-

Causality: Ethanol serves as a mutual solvent for the organic reactants and the aqueous base, creating a single phase for the reaction to proceed efficiently.

-

-

Base Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Add this solution dropwise to the stirred ethanolic solution of aldehydes and ketone.

-

Causality: Slow addition of the base is crucial. A rapid increase in pH and temperature can promote undesired side reactions, such as the Cannizzaro reaction of furfural or self-condensation of acetone, leading to impurities.

-

-

Reaction and Precipitation: Stir the mixture vigorously at room temperature for 30-45 minutes. A yellow precipitate of DFYA will begin to form as the product's concentration exceeds its solubility in the ethanol/water mixture.

-

Isolation: After the reaction period, cool the flask in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Causality: Cooling decreases the solubility of DFYA, leading to a higher recovery of the crude product.

-

-

Purification by Recrystallization: Wash the crude product with cold water to remove any remaining NaOH.[5] Recrystallize the solid from a minimum amount of hot ethanol.

-

Causality: The choice of ethanol is deliberate. DFYA is sparingly soluble in cold ethanol but highly soluble in hot ethanol, the ideal characteristic for a recrystallization solvent. Impurities with different solubility profiles will remain in the mother liquor, yielding a purified product upon cooling.

-

Characterization and Physicochemical Properties

Validation of the synthesized product's identity and purity is non-negotiable. A combination of physical and spectroscopic methods provides a complete profile of the molecule.

Physical and Spectroscopic Data Summary

The properties of DFYA are dictated by its highly conjugated, symmetric structure. The following table summarizes key identifying characteristics.

| Property | Value / Expected Observation | Rationale & Significance |

| Molecular Formula | C₁₃H₁₀O₃[6] | Confirms the elemental composition resulting from the condensation of 2 furfural units and 1 acetone unit. |

| Molecular Weight | 214.22 g/mol [6] | A fundamental property used in stoichiometric calculations and mass spectrometry. |

| Appearance | Pale yellow crystalline solid[7] | The color arises from the extended π-electron system, which absorbs light in the blue-violet region of the spectrum, causing the compound to appear yellow. |

| Melting Point | ~110-112 °C (for the analogous trans,trans-dibenzylideneacetone)[8] | A sharp melting point is a primary indicator of purity. Broad ranges suggest the presence of impurities or isomeric mixtures. |

| Solubility | Insoluble in water; soluble in organic solvents like acetone, chloroform, and ethanol.[7] | The nonpolar nature of the hydrocarbon backbone dominates its solubility profile, making it amenable to purification and handling in organic media. |

| IR Spectroscopy (cm⁻¹) | ~1650-1675: Strong C=O stretch (ketone).[9] ~1580-1620: C=C stretch (alkene). ~3100-3150: =C-H stretch (furan & alkene). | IR spectroscopy confirms the presence of key functional groups. The position of the C=O stretch, lower than a simple ketone, is indicative of conjugation. |

| ¹H NMR Spectroscopy | Signals expected for furan ring protons and vinylic protons. The symmetry of the molecule simplifies the spectrum. Protons on the double bond adjacent to the carbonyl are deshielded. | Provides a detailed map of the proton environment, confirming the connectivity and stereochemistry (trans coupling constants are typically larger). |

| UV-Vis Spectroscopy | Strong absorption (λ_max) in the UV region (>300 nm).[5] | The extended conjugation results in a small HOMO-LUMO gap, allowing for π → π* transitions upon absorption of UV radiation. This property is relevant for applications like UV blockers.[10] |

In-depth Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: The carbonyl (C=O) stretching frequency is particularly informative. In analogous systems like dibenzylideneacetone, the appearance of multiple C=O bands has been attributed to the co-existence of different rotational conformers (s-cis, s-trans) in solution, a nuance that provides deeper structural insight.[9]

-

Nuclear Magnetic Resonance (NMR): In ¹H NMR, the vinylic protons will appear as doublets, and their coupling constants (J-values) are diagnostic of the alkene stereochemistry (typically >15 Hz for a trans configuration). The furan ring protons will exhibit their characteristic chemical shifts and coupling patterns. ¹³C NMR will confirm the presence of the carbonyl carbon (~180-190 ppm) and the sp² hybridized carbons of the alkenes and furan rings.

Biological Activity and Future Directions

While dibenzylideneacetone is well-known as a ligand in organometallic chemistry, particularly for palladium catalysis, the introduction of furan rings in DFYA opens new avenues in medicinal chemistry.[7][11] Heterocyclic scaffolds are cornerstones of many pharmaceuticals.

-

Antimicrobial and Anticancer Potential: The α,β-unsaturated ketone moiety is a known Michael acceptor, capable of reacting with nucleophilic residues (e.g., cysteine) in biological macromolecules. This reactivity is often implicated in the biological activity of related compounds.[12] Numerous studies on chalcones and aurones, which share the enone structural motif, have demonstrated significant antimicrobial, anti-inflammatory, and anticancer properties.[13][14][15]

-

Structure-Activity Relationships (SAR): The furan rings of DFYA are prime targets for chemical modification to tune biological activity. Introducing substituents can alter lipophilicity, electronic properties, and steric interactions with biological targets. For instance, incorporating fluorine atoms can enhance metabolic stability and binding affinity.[16][17]

// Core structure core [label="this compound\n(Core Scaffold)", pos="0,0!", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF", width=2.5];

// Modification sites furan [label="Modification at\nFuran Rings", pos="-3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"]; enone [label="Modification of\nEnone Linker", pos="3,1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

// Resulting property changes activity [label="Modulation of\nBiological Activity\n(e.g., Cytotoxicity)", pos="-3,-1.5!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; physchem [label="Alteration of\nPhysicochemical Properties\n(Solubility, Lipophilicity)", pos="3,-1.5!", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections core -> furan [dir=both, color="#5F6368"]; core -> enone [dir=both, color="#5F6368"]; furan -> activity [color="#5F6368"]; enone -> activity [color="#5F6368"]; furan -> physchem [color="#5F6368"]; enone -> physchem [color="#5F6368"]; }

Caption: Structure-Activity Relationship (SAR) concept for DFYA derivatives.

Conclusion

This compound is an accessible yet scientifically rich compound. Its synthesis via the Claisen-Schmidt condensation is a model of efficiency and atom economy. The true value for researchers lies in understanding how its conjugated structure dictates its spectroscopic signature and provides a foundation for exploring its potential in materials science and as a scaffold for the development of novel therapeutic agents. The protocols and data presented herein serve as a validated starting point for such investigations.

References

- Claisen Schmidt Reaction (Mixed Aldol Condens

- Claisen–Schmidt condens

- Dibenzylideneacetone (C17H14O) properties. Mol-Instincts. [Link]

- Monitoring a Claisen-Schmidt Condensation Reaction by NMR in the teaching Class. Magritek. [Link]

- Claisen-Schmidt Condensation. University of the Cumberlands. [Link]

- 1,5-Di-2-furanyl-1,4-pentadien-3-one.

- Dibenzylideneacetone. Wikipedia. [Link]

- (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one.

- Conformations of dibenzylideneacetone: An IR spectroscopic study. Indian Academy of Sciences. [Link]

- Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry.Molecules, via PubMed Central. [Link]

- Synthesis and biological activity of fluorinated combretastatin analogues.Journal of Medicinal Chemistry, via PubMed. [Link]

- Preparation, characterization and spectroscopic properties of difluoroboron complexes with some fluoroquinolones.Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, via ScienceDirect. [Link]

- Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines.Molecules, via MDPI. [Link]

- Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates at Cyclooctynes.Molecules, via PubMed Central. [Link]

- Dibenzylideneacetone Synthesis: Lab Experiment & Analysis. Studylib. [Link]

- Synthesis, spectroscopic characterizations and quantum chemical computational studies of (Z)-4-[(E)-(4-fluorophenyl)diazenyl]-6-[(3-hydroxypropylamino)methylene]-2-methoxycyclohexa-2,4-dienone.Journal of Molecular Structure, via PubMed. [Link]

- Flavones and Related Compounds: Synthesis and Biological Activity.Molecules, via MDPI. [Link]

- Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Derivatives.

- Full Spectroscopic Characterization and Cytotoxicity Activity of Synthetic Dibenzalacetone Deriv

- (PDF) Aurones and furoaurones: Biological activities and synthesis.

Sources

- 1. praxilabs.com [praxilabs.com]

- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. magritek.com [magritek.com]

- 5. studylib.net [studylib.net]

- 6. 1,5-Di-2-furanyl-1,4-pentadien-3-one | C13H10O3 | CID 13453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dibenzylideneacetone - Wikipedia [en.wikipedia.org]

- 8. echemi.com [echemi.com]

- 9. ias.ac.in [ias.ac.in]

- 10. Claisen-Schmidt Condensation [cs.gordon.edu]

- 11. webqc.org [webqc.org]

- 12. Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological activity of fluorinated combretastatin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

Difurfurylideneacetone: A Technical Guide for Advanced Research and Drug Development

Introduction: Beyond a Simple Curcuminoid Analog

Difurfurylideneacetone (DFA), systematically known as (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a symmetrical α,β-unsaturated ketone that has garnered significant interest in medicinal chemistry and materials science. While structurally related to the well-known curcuminoid, dibenzylideneacetone, the replacement of phenyl rings with furan moieties imparts unique electronic and steric properties, leading to a distinct pharmacological and chemical profile. This guide provides an in-depth technical overview of this compound, from its fundamental chemical identity to its synthesis, characterization, and potential applications in drug discovery, tailored for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

A precise understanding of the chemical and physical properties of a compound is paramount for its application in research and development.

Nomenclature and Identifiers:

-

Systematic IUPAC Name: (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one[1]

-

Common Name: this compound[2]

-

Molecular Formula: C₁₃H₁₀O₃[1]

-

Molecular Weight: 214.22 g/mol [1]

-

Synonyms: 1,5-Bis-(2-furanyl)-1,4-pentadien-3-one, DIFA[2][3]

Physicochemical Data:

| Property | Value | Source |

| Appearance | Yellow solid | [2] |

| Molecular Weight | 214.22 g/mol | [1] |

| Molecular Formula | C₁₃H₁₀O₃ | [1] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 4 | [3] |

| LogP (calculated) | 2.5 | [3] |

Synthesis of this compound: The Claisen-Schmidt Condensation

The most common and efficient method for synthesizing this compound is the Claisen-Schmidt condensation, a base-catalyzed crossed aldol condensation. This reaction involves the condensation of an aldehyde (furfural) with a ketone (acetone). The absence of α-hydrogens in furfural prevents self-condensation, making it an ideal substrate for this reaction.

The causality behind this experimental choice lies in the reactivity of the starting materials. Acetone possesses enolizable α-hydrogens, which are deprotonated by a base (typically sodium or potassium hydroxide) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of furfural. A subsequent dehydration step, driven by the formation of a stable conjugated system, yields furfurylideneacetone. The process is then repeated on the other side of the acetone molecule to form the final product, this compound.

Caption: Synthesis of this compound via Claisen-Schmidt Condensation.

Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, where the successful formation of a yellow precipitate and subsequent characterization confirm the reaction's completion.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2.0 equivalents of furfural and 1.0 equivalent of acetone in ethanol.

-

Base Addition: While stirring vigorously at room temperature, slowly add an aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is exothermic, and maintaining the temperature is crucial for preventing side reactions.

-

Reaction Monitoring: A yellow precipitate of this compound should begin to form. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Isolation: After the reaction is complete (typically within 30-60 minutes), the mixture is cooled in an ice bath to maximize precipitation. The solid product is then collected by vacuum filtration.

-

Purification: The crude product is washed with cold water to remove any remaining base and then with cold ethanol to remove unreacted starting materials. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or ethyl acetate.

Spectroscopic Characterization

Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretch of the α,β-unsaturated ketone, typically in the range of 1640-1660 cm⁻¹. Other significant peaks include those for the C=C stretching of the conjugated system and the characteristic absorptions of the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed structural information. The protons on the furan rings and the vinyl protons will appear in the aromatic region (typically δ 6.0-7.5 ppm). The chemical shifts and coupling constants of the vinyl protons are indicative of the trans stereochemistry of the double bonds.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic peak for the carbonyl carbon around δ 180-190 ppm. The carbons of the furan rings and the double bonds will appear in the range of δ 110-150 ppm.

UV-Visible (UV-Vis) Spectroscopy: Due to its extended conjugated system, this compound exhibits strong absorption in the UV-Vis region. The principal absorption peak (λmax) is typically observed in the range of 350-400 nm, corresponding to a π → π* transition.

Caption: Experimental workflow for the synthesis and characterization of this compound.

Applications in Drug Development

This compound and its derivatives have shown promise in various therapeutic areas, primarily due to their biological activities, which include antimicrobial and potential anticancer effects.

Antimicrobial Activity: The α,β-unsaturated ketone moiety is a known Michael acceptor, which can react with nucleophilic residues (such as cysteine) in microbial enzymes and proteins, leading to their inactivation. This mechanism is a plausible explanation for the observed antibacterial and antifungal properties of this compound.

Anticancer Potential: Several studies have explored the cytotoxic effects of furan-containing compounds against various cancer cell lines. While the precise mechanisms for this compound are still under investigation, potential modes of action could involve the induction of apoptosis, inhibition of cell proliferation, or modulation of key signaling pathways involved in cancer progression.

Caption: A hypothetical signaling pathway for the anticancer activity of this compound.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Hazards: It is known to cause skin, eye, and respiratory tract irritation.[2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[2]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile compound with significant potential in drug discovery and development. Its straightforward synthesis, coupled with its interesting biological activities, makes it an attractive scaffold for the design of novel therapeutic agents. This guide has provided a comprehensive technical overview to aid researchers in their exploration of this promising molecule. Further investigation into its mechanism of action and structure-activity relationships will undoubtedly pave the way for its future applications.

References

- PubChem. (1E,4E)-1,5-Di(furan-2-yl)penta-1,4-dien-3-one | C13H10O3 | CID 1268245. [Link]

- Cole-Parmer. Material Safety Data Sheet - 1,5-Bis-(2-Furanyl)-1,4-Pentadien-3-One, 98%. [Link]

- PubChem. 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]

- Wikipedia. Dibenzylideneacetone. [Link]

- MySkinRecipes. 1,5-BIS-(2-FURANYL)-1,4-PENTADIEN-3-ONE. [Link]

- PubChem. 1,5-Di-2-furanyl-1,4-pentadien-3-one. [Link]

Sources

A Technical Guide to Difurfurylideneacetone (DFA) Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difurfurylideneacetone (DFA), a structural analog of curcumin, is characterized by a symmetrical α,β-unsaturated ketone scaffold flanked by two furan rings. This unique chemical architecture serves as a versatile platform for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of DFA derivatives, detailing their synthesis, mechanisms of action, and diverse biological activities. We delve into the significant anticancer, antioxidant, anti-inflammatory, and antimicrobial properties exhibited by these compounds, supported by quantitative data and structure-activity relationship analyses. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of DFA derivatives, intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction to the this compound Scaffold

The furan nucleus is a fundamental heterocyclic motif found in a vast number of biologically active compounds[1][2]. When incorporated into a symmetrical dienone structure, as in this compound, it gives rise to a class of molecules with significant therapeutic interest. DFA derivatives belong to the broader category of curcuminoids and dibenzylideneacetone (DBA) analogs, which are well-regarded for their pleiotropic pharmacological effects[3][4].

The core of DFA's activity lies in its α,β-unsaturated ketone moiety. This electrophilic center can act as a Michael acceptor, enabling it to react with nucleophilic residues (such as cysteine) in various proteins and enzymes. This covalent interaction is a key mechanism through which DFA derivatives modulate cellular signaling pathways, often leading to potent biological responses[5]. The two furan rings contribute significantly to the molecule's lipophilicity and electronic properties, and they offer sites for chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles[6]. The ease of synthesis, coupled with a broad spectrum of biological activities, makes the DFA scaffold a privileged structure in modern drug discovery.

Synthesis of this compound Derivatives

The principal and most efficient method for synthesizing DFA and its analogs is the base-catalyzed Claisen-Schmidt condensation[3]. This reaction involves the double aldol condensation of a ketone (acetone) with two equivalents of an aldehyde (furfural or its derivatives), followed by spontaneous dehydration to yield the stable dienone product.

Experimental Protocol: Claisen-Schmidt Condensation for DFA Synthesis

This protocol describes a general procedure for synthesizing the parent this compound. A diverse library of derivatives can be generated by substituting furfural with other heterocyclic or aromatic aldehydes.

Causality: The use of a strong base (like NaOH) is critical to deprotonate the α-carbon of acetone, generating a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of furfural. The subsequent aldol addition product readily dehydrates under the reaction conditions to form the more thermodynamically stable, conjugated α,β-unsaturated system. The reaction is driven to completion by this irreversible dehydration step.

Materials:

-

Furfural (2 equivalents)

-

Acetone (1 equivalent)

-

95% Ethanol

-

3M Sodium Hydroxide (NaOH) solution

-

Round bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., hot ethyl acetate or ethanol)

Step-by-Step Procedure:

-

Reactant Preparation: In a round bottom flask, dissolve acetone (10 mmol) and furfural (20 mmol) in 20-30 mL of 95% ethanol.

-

Initiation of Condensation: Place the flask in an ice bath and begin stirring. Slowly add 3M NaOH solution dropwise to the mixture. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side products.

-

Reaction Monitoring: A precipitate (typically yellow or orange) should begin to form. Allow the reaction to stir vigorously at room temperature for 2-4 hours, or until completion as monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Crude Product: Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with copious amounts of cold distilled water until the filtrate is neutral (pH ~7). This step is crucial to remove residual NaOH, which can interfere with product stability. Follow with a wash of cold ethanol to remove unreacted starting materials.

-

Purification: Dry the crude product at room temperature. For enhanced purity, recrystallize the solid from a suitable solvent like hot ethyl acetate or ethanol[3].

-

Characterization: Confirm the structure and purity of the final product using techniques such as NMR spectroscopy, IR spectroscopy, and melting point analysis.

Key Biological Activities and Mechanisms

DFA derivatives have demonstrated a wide array of pharmacological effects. The following sections explore the most significant of these activities, including their underlying mechanisms and supporting data.

Anticancer Activity

A substantial body of research highlights the potent anticancer properties of DFA and its analogs against various cancer cell lines[3][5]. Their activity stems from the ability to modulate multiple oncogenic signaling pathways, leading to cell cycle arrest and apoptosis.

Mechanism of Action: The anticancer effects of DFA derivatives are multifactorial. A primary mechanism involves the induction of programmed cell death (apoptosis). This is often initiated by an increase in intracellular Reactive Oxygen Species (ROS), which leads to mitochondrial damage, depolarization of the mitochondrial membrane, and a reduction in ATP levels[7]. This mitochondrial distress triggers the release of cytochrome c and the upregulation of pro-apoptotic proteins like Bax, while downregulating anti-apoptotic proteins like Bcl-2[7][8].

Furthermore, DFA derivatives have been shown to inhibit the transcription factor Specificity Protein 1 (Sp1)[4][9]. Sp1 is overexpressed in many cancers and regulates genes involved in cell survival and proliferation. By promoting the degradation of Sp1 protein, these compounds can downregulate its target genes, leading to cell growth inhibition and apoptosis[9]. This cascade ultimately results in the activation of executioner caspases, such as caspase-3, and the cleavage of substrates like PARP, culminating in cell death[7][9].

Data Summary: Cytotoxicity of DFA Derivatives

| Compound/Derivative | Cancer Cell Line | Assay | IC50 Value | Reference |

| A3K2A3 (DFA analog) | HeLa (Cervical) | MTT | 9.0 µM | [7] |

| A3K2A3 (DFA analog) | SiHa (Cervical) | MTT | 12.0 µM | [7] |

| Dibenzylideneacetone (DBA) | Human Oral Cancer Cells | Trypan Blue | Growth Inhibition | [9] |

| Tris DBA | Multiple Myeloma | Cell Proliferation | Induces Apoptosis | [5] |

| HO-3867 (DBA analog) | Ovarian, Breast, Colon | Cell Proliferation | Induces Apoptosis | [5] |

Visualization: Apoptotic Pathway Induced by DFA Derivatives

Caption: Proposed mechanism of DFA-induced apoptosis.

Experimental Protocol: MTT Assay for Cell Viability This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the DFA derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions (including a vehicle control, e.g., 0.1% DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 15-30 minutes[3]. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Antioxidant Activity

Oxidative stress is implicated in numerous pathologies, and compounds with the ability to scavenge free radicals are of significant therapeutic interest[3]. DFA derivatives have demonstrated notable antioxidant properties.

Mechanism of Action: The antioxidant capacity of these compounds is often evaluated by their ability to donate a hydrogen atom or an electron to neutralize stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)[10][11][12]. This activity is significantly enhanced by the presence of electron-donating substituents, particularly phenolic hydroxyl (-OH) groups, on the aromatic rings[10][11][12]. These groups readily donate a hydrogen atom, and the resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger[11][12].

Data Summary: Antioxidant Activity of DBA/DFA Derivatives

| Compound/Derivative | Assay | IC50 Value | Reference |

| Derivatives with phenolic -OH groups | DPPH Scavenging | Most Active | [10][11][12] |

| Amine derivative of DBA | DPPH Scavenging | Not specified | [3] |

| Various Synthetic DBA Derivatives | ABTS Scavenging | Active | [11][12] |

Visualization: DPPH Radical Scavenging Assay Workflow

Caption: Workflow for the DPPH antioxidant assay.

Experimental Protocol: DPPH Radical Scavenging Assay This protocol outlines the steps to measure the free radical scavenging activity of DFA derivatives[3][10].

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep purple color[10].

-

Preparation of Test Samples: Dissolve the DFA derivatives and a positive control (e.g., Ascorbic acid) in the same solvent to create a series of concentrations (e.g., 10, 25, 50, 100 µg/mL).

-

Assay Procedure: In a 96-well microplate, add 100 µL of each sample concentration to different wells. Add 100 µL of the DPPH solution to each well[13]. For the control (blank), add 100 µL of the solvent instead of the test sample to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes[10]. A color change from purple to yellow indicates radical scavenging.

-

Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader[10].

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample[10]. The IC50 value is determined by plotting the scavenging percentage against the sample concentrations.

Anti-inflammatory Activity

Chronic inflammation is a driver of many diseases[3]. DFA derivatives and related furan-containing compounds have shown potent anti-inflammatory effects[1][14].

Mechanism of Action: The anti-inflammatory activity is often assessed by the ability of a compound to inhibit the production of inflammatory mediators like nitric oxide (NO) in macrophages stimulated by lipopolysaccharide (LPS)[3]. Furan derivatives can suppress the expression of inflammatory mediators by modulating signaling pathways such as NF-κB and MAPK[1][14]. By inhibiting these pathways, they can reduce the production of pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2)[14].

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay This assay measures the production of nitrite, a stable product of NO, in cell culture supernatant using the Griess reagent.

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of the DFA derivatives for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation and NO production. Include wells with cells only (negative control) and cells with LPS only (positive control). Incubate for 24 hours.

-

Griess Reaction: Collect 50 µL of the cell culture supernatant from each well. Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

-

Color Development: Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes. A pink/magenta color will develop in the presence of nitrite.

-

Measurement and Analysis: Measure the absorbance at 540-550 nm[3]. Quantify the nitrite concentration by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of NO inhibition relative to the LPS-stimulated control[3].

Antimicrobial Activity

The furan ring is a key component of many antimicrobial agents[15]. DFA derivatives, containing two such rings, are promising candidates for antimicrobial drug development.

Mechanism of Action: The antimicrobial activity of furan derivatives can be attributed to several mechanisms, including the selective inhibition of microbial growth, suppression of biofilm formation, and modification of essential enzymes[1]. The presence of specific functional groups, such as a 5-nitro group on the furan ring, has historically been associated with potent antibacterial activity[16]. Chalcones derived from furan have shown broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans[17].

Experimental Protocol: Agar Well-Diffusion Method This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

-

Media Preparation: Prepare and sterilize Müller-Hinton agar plates for bacteria or Sabouraud dextrose agar for fungi.

-

Inoculation: Evenly spread a standardized inoculum of the test microorganism over the surface of the agar plate.

-

Well Preparation: Create uniform wells (e.g., 6 mm diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a fixed volume (e.g., 100 µL) of the DFA derivative solution (dissolved in a suitable solvent like DMSO at a known concentration) into each well[17]. Also include a solvent control and a positive control (a standard antibiotic/antifungal drug).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Insights

The biological activity of DFA derivatives can be significantly modulated by altering the substituents on the furan rings or the central ketone unit.

-

For Antioxidant Activity: The introduction of electron-donating groups, especially phenolic hydroxyl (-OH) groups, on the aromatic/heterocyclic rings dramatically increases antioxidant potency[10][11][12]. The position and steric hindrance of these groups can also affect the stability of the resulting radical and thus influence activity[11][12].

-

For Anticancer Activity: The electrophilicity of the α,β-unsaturated ketone system is crucial. Electron-withdrawing groups on the rings can enhance the Michael acceptor reactivity, potentially leading to greater inhibition of target proteins[18].

-

For Antimicrobial Activity: The overall lipophilicity and electronic nature of the molecule influence its ability to penetrate microbial cell walls and interact with intracellular targets. Specific substitutions, like nitro groups, have been shown to confer potent antibacterial properties[16].

Future Perspectives and Challenges

This compound derivatives represent a promising class of compounds with a diverse range of biological activities. Their straightforward synthesis and amenability to chemical modification make them attractive candidates for drug development programs. The potent anticancer activity, in particular, warrants further preclinical and in vivo investigation, including studies in tumor xenograft models[4][5].

However, challenges remain. Like many curcuminoids, DFA derivatives may face issues with poor aqueous solubility and limited bioavailability, which could hinder their clinical translation. Future research should focus on developing formulation strategies or creating prodrugs to overcome these pharmacokinetic hurdles. Additionally, comprehensive toxicity profiling is essential to ensure the safety of these compounds for therapeutic use[5]. Exploring their potential in other therapeutic areas, such as neurodegenerative diseases where oxidative stress and inflammation are key factors, could also be a fruitful avenue for future investigation[19][20][21].

References

- A Comparative Guide to the Antioxidant Activity of Dibenzylideneacetone Deriv

- Dibenzylideneacetone Derivatives: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential. Benchchem.

- Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule. Фармация и фармакология.

- Synthesis of heterocyclic compounds derived from oximation of benzylidene acetylacetone derivatives.

- Synthesis and structure-affinity relationships of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques. PubMed.

- Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and trunc

- Design, synthesis, and structure-activity relationships of dihydrofuran-2-one and dihydropyrrol-2-one derivatives as novel benzoxazin-3-one-based mineralocorticoid receptor antagonists. PubMed.

- Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv

- Analysis of antioxidant properties of dibenzylideneacetone derivatives using quantum chemical parameters of the molecule.

- 5-Arylidene-2(5H)

- Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Medi

- Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159)

- Antibacterial Effects and Genotoxicity of New Derivatives of Furanones. IDOSI Journals Home.

- Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Deriv

- Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax. PubMed.

- Discovery of Anticancer Agents of Diverse N

- Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI.

- Antibacterial properties of 5‐nitro‐2‐furylglyoxylidene deriv

- A Review of the Synthesis of Dibenzofuran Derivatives that Possess Various Medicinal Activities as Potent Anticancer and Antibacterial Agents. MDPI.

- Synthesis of Furan Derivatives Condensed with Carbohydr

- Neuroprotective Effects of N-acetylserotonin and Its Deriv

- Neuroprotective Role of Phytochemicals. MDPI.

- DIFFERENT BIOLOGICAL ACTIVITIES AND STRUCTURE ACTIVITY STUDIES OF ACRIDINE AND ACRIDONE DERIVATIVES: AN UPDATED REVIEW.

- Anti-Inflammatory Activity of Compounds Derived

- Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Dienone Compounds: Targets and Pharmacological Responses. PMC - PubMed Central.

- Overview of Antimicrobial Properties of Furan. Human Journals.

- Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)

- Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applic

- Biological Applications of Thiourea Deriv

- Neuroprotective properties of a thiazolidine-2,4-dione derivative as an inhibitory agent against memory impairment and phosphorylated tau: In vitro and in vivo investig

- Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one. Benchchem.

- Synthesis and Biological Activity of Furan Deriv

- Synthesis with Perfect Atom Economy: Generation of Furan Derivatives by 1,3-Dipolar Cycloaddition of Acetylenedicarboxylates

- Synthesis and Investigation of Anti-Inflammatory Activity of New Thiourea Deriv

Sources

- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of Furan Derivatives | Semantic Scholar [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Inhibition of specificity protein 1 by dibenzylideneacetone, a curcumin analogue, induces apoptosis in mucoepidermoid carcinomas and tumor xenografts through Bim and truncated Bid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dienone Compounds: Targets and Pharmacological Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Anticancer Agents of Diverse Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pharmpharm.ru [pharmpharm.ru]

- 12. researchgate.net [researchgate.net]

- 13. Experimental and Computational Study of Antioxidant Activities of Synthetic Heterocyclic Quinazoline-4-one Derivatives [article.sapub.org]

- 14. mdpi.com [mdpi.com]

- 15. jcpr.humanjournals.com [jcpr.humanjournals.com]

- 16. Antibacterial properties of 5‐nitro‐2‐furylglyoxylidene derivatives | Semantic Scholar [semanticscholar.org]

- 17. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives | MDPI [mdpi.com]

- 18. journals.misuratau.edu.ly [journals.misuratau.edu.ly]

- 19. Synthesis and structure-affinity relationships of novel dibenzylideneacetone derivatives as probes for β-amyloid plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Neuroprotective Effects of N-acetylserotonin and Its Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of Difurfurylideneacetone

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of difurfurylideneacetone (DFDA), a symmetrical α,β-unsaturated ketone of interest in various chemical and pharmaceutical research domains. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for the analysis of DFDA using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Introduction: The Structural Elucidation of a Versatile Molecule

This compound, systematically named (1E,4E)-1,5-di(furan-2-yl)penta-1,4-dien-3-one, is a conjugated organic compound featuring two furan rings linked to a central pentadienone core. This extended π-system is the primary determinant of its chemical and photophysical properties. Accurate structural elucidation and purity assessment are paramount for its application in synthesis, materials science, and as a potential bioactive agent. Spectroscopic techniques provide a non-destructive and highly informative approach to achieving this. This guide will delve into the nuances of interpreting the NMR, IR, and UV-Vis spectra of DFDA, grounded in the principles of chemical structure and reactivity.

The molecular structure of this compound is presented below:

Caption: Molecular Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for the unambiguous structural determination of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of the stable trans,trans isomer of this compound is simplified due to the molecule's C₂ symmetry. This symmetry renders the protons on either side of the central carbonyl group chemically equivalent.

Key Spectral Features:

-

Furan Protons: The three protons on each furan ring will appear as distinct signals, typically in the aromatic region of the spectrum. Their specific chemical shifts and coupling patterns are diagnostic of the 2-substituted furan moiety.

-

Vinylic Protons (Hα and Hβ): The two vinylic protons, Hα (alpha to the carbonyl) and Hβ (beta to the carbonyl), are chemically non-equivalent and give rise to two doublets. The Hβ proton is expected to be significantly deshielded and resonate at a higher chemical shift due to its proximity to the furan ring and the electron-withdrawing effect of the carbonyl group. The large coupling constant (J) between Hα and Hβ is characteristic of a trans (E) configuration across the double bond.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5' | ~7.4-7.6 | d | ~1.5 | 2H |

| H-3' | ~6.4-6.6 | d | ~3.5 | 2H |

| H-4' | ~6.2-6.4 | dd | ~3.5, 1.5 | 2H |

| Hβ | ~7.2-7.4 | d | ~15-16 | 2H |

| Hα | ~6.8-7.0 | d | ~15-16 | 2H |

Note: These are predicted values based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, only seven distinct carbon signals are expected.

Key Spectral Features:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is the most deshielded carbon and will appear at the lowest field (highest ppm value).

-

Furan Carbons: The four carbons of the furan ring will have characteristic chemical shifts. The carbon attached to the vinyl group (C-2') will be the most deshielded of the furan carbons.

-

Vinylic Carbons (Cα and Cβ): The two vinylic carbons will have distinct chemical shifts, with Cβ generally appearing at a higher chemical shift than Cα.

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C=O | ~185-190 |

| C-2' | ~150-155 |

| C-5' | ~145-150 |

| Cβ | ~130-135 |

| Cα | ~120-125 |

| C-3' | ~115-120 |

| C-4' | ~110-115 |

Note: These are predicted values based on typical chemical shift ranges for similar functional groups.[1][2]

Experimental Protocol for NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality NMR spectra.[3]

Workflow for NMR Analysis

Caption: Experimental workflow for NMR analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of purified this compound for ¹H NMR (20-50 mg for ¹³C NMR).

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Typically, 16 to 64 scans are sufficient.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.

-

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key Vibrational Modes for this compound:

-

C=O Stretch: The most prominent and diagnostic peak in the IR spectrum of this compound will be the strong absorption corresponding to the stretching vibration of the ketone carbonyl group. Due to conjugation with the adjacent double bonds, this peak is expected to appear at a lower wavenumber than that of a simple aliphatic ketone.

-

C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the furan rings and the dienone system will appear in the 1600-1500 cm⁻¹ region.

-

=C-H Stretch: The stretching vibrations of the sp² hybridized C-H bonds of the furan rings and the vinylic protons will be observed above 3000 cm⁻¹.

-

C-O-C Stretch: The stretching vibrations of the ether linkages within the furan rings will give rise to strong absorptions in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| Aromatic/Vinylic C-H Stretch | 3150 - 3000 | Medium |

| C=O Stretch (conjugated ketone) | 1660 - 1640 | Strong |

| Aromatic/Vinylic C=C Stretch | 1600 - 1500 | Medium-Strong |

| C-O-C Stretch (furan) | 1250 - 1000 | Strong |

| =C-H Bend (out-of-plane) | 900 - 700 | Strong |

Note: These are typical frequency ranges for the respective functional groups.[4]

Experimental Protocol for FTIR Spectroscopy

For solid samples like this compound, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly employed.[5][6]

Workflow for FTIR Analysis (ATR Method)

Caption: Experimental workflow for FTIR analysis of this compound using the ATR method.

Step-by-Step Methodology (ATR):

-

Instrument Setup:

-

Ensure the ATR accessory is correctly installed in the FTIR spectrometer.

-

Clean the surface of the ATR crystal with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

-

Background Spectrum:

-

With the clean, empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O).

-

-

Sample Spectrum:

-

Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum. Typically, spectra are recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Identify and label the significant absorption bands and assign them to the corresponding functional groups in the this compound molecule.

-

III. Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended conjugation in this compound results in strong absorption in the UV-Vis region, primarily due to π → π* transitions.

Key Spectral Features:

-

λmax: The wavelength of maximum absorbance (λmax) for the principal π → π* transition is expected to be in the near-UV or visible region. For the closely related trans,trans-dibenzylideneacetone, this peak is typically observed between 330 and 350 nm.[7]

-

Solvent Effects: The position of the λmax can be influenced by the polarity of the solvent. A bathochromic shift (to longer wavelengths) is generally observed in more polar solvents due to the stabilization of the more polar excited state.

Table 4: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λmax (nm) | Electronic Transition |

| Hexane (non-polar) | ~340 - 360 | π → π |

| Ethanol (polar) | ~350 - 370 | π → π |

Note: These are estimated values. The actual λmax should be determined experimentally.

Experimental Protocol for UV-Vis Spectroscopy

A precise and careful methodology is required for quantitative UV-Vis analysis.[8][9]

Workflow for UV-Vis Analysis

Caption: Experimental workflow for UV-Vis analysis of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a spectroscopic grade solvent (e.g., ethanol or hexane). Ensure the solvent's UV cutoff is below the expected absorption range of the analyte.[9]

-

From the stock solution, prepare a dilute solution such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).

-

-

Instrument Setup and Measurement:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize.

-

Set the desired wavelength range for the scan (e.g., 200-600 nm).

-

Fill a quartz cuvette with the pure solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with a small amount of the sample solution before filling it.

-

Place the sample cuvette in the spectrophotometer and record the UV-Vis spectrum.

-

-

Data Analysis:

-

The spectrum will be a plot of absorbance versus wavelength.

-

Identify the wavelength at which the maximum absorbance occurs (λmax).

-

IV. Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and UV-Vis spectroscopy provides a powerful and comprehensive toolkit for the structural characterization of this compound. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen framework and stereochemistry. IR spectroscopy confirms the presence of key functional groups, particularly the conjugated carbonyl system. UV-Vis spectroscopy elucidates the electronic properties arising from the extended π-system. By employing the detailed protocols and interpretative guidance provided in this technical guide, researchers can confidently and accurately characterize this compound, ensuring the integrity and reliability of their scientific investigations.

References

- BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.

- University of Northern Iowa. (n.d.). Sample preparation for FT-IR.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- University of California, Irvine. (2014). Fourier Transform Infrared Spectroscopy.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Purdue University. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.

- JASCO. (n.d.). Sampling Techniques for FTIR Spectroscopy.

- eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY.

- Michigan State University. (n.d.). NMR Spectroscopy.

- Ossila. (n.d.). Sample Preparation for UV-Vis Spectroscopy.

- Chemistry For Everyone. (2025, February 6). How To Perform UV Vis Spectroscopy? - Chemistry For Everyone [Video]. YouTube.

- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.

- The Royal Society of Chemistry. (2009). Supplementary Information Experimental Materials: H2O, Acetone, Ethanol and Hexane (for analysis, Acros) were degassed and used.

- European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 200 MHz, acetone-d6, simulated) (NP0024424).

- JoVE. (2020, March 26). Video: UV-Vis Spectroscopy of Dyes - Procedure.

- BenchChem. (2025). Application Notes and Protocols: FTIR Analysis of Dibenzylideneacetone Functional Groups.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001882).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). UV-Visible spectrum of D1 in ethanol.

- ResearchGate. (n.d.). (a) UV/Vis spectra of 19 (4.8 10 5 1 in n-hexane) in the open form ().

- BenchChem. (2025). Application Notes and Protocols: Interpreting the 1H NMR Spectrum of Dibenzylideneacetone.

- ResearchGate. (n.d.). UV-Vis spectra of the compounds 1-3 in hexane.

- NOP - Sustainability in the organic chemistry lab course. (n.d.). 13C-NMR.

- BenchChem. (2025). A Technical Guide to the UV-Vis Spectroscopy of trans,trans-Dibenzylideneacetone.

- ResearchGate. (n.d.). (a) UV-vis absorption spectra of the compounds in n-hexane (HEX).

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformations and electronic structures of dibenzylideneacetone.

- The Royal Society of Chemistry. (2009). Supplementary Information Experimental Materials: H2O, Acetone, Ethanol and Hexane (for analysis, Acros) were degassed and used.

- University of Ottawa NMR Facility Blog. (2008, April 18). The 13C and 13C DEPT Spectrum of "Acetone-d6".

- ResearchGate. (n.d.). ¹H'NMR spectrum of 4,ˉ4-dihydroxy dibenzylidene acetone (I).

- ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) in acetone-d 6 , multiplicity and....

- ResearchGate. (n.d.). (A) Experimental UV‐Vis spectrum of ethanol solution (0.13 mM) of BS....

- ResearchGate. (n.d.). Experimental (top) and theoretical (bottom) UV–Vis spectra of dibenzalacetone using TD-DFT/B3LYP/6-31G(d,p) method.

- ResearchGate. (n.d.). Typical FTIR spectrum obtained from acetone reagent.

- ResearchGate. (n.d.). ¹H NMR spectra of dibenzylideneacetone (DBA).

- ChemicalBook. (n.d.). Dibenzylideneacetone(538-58-9) IR Spectrum.

- National Institute of Standards and Technology. (n.d.). 1,4-Pentadien-3-one, 1,5-diphenyl-.

- ResearchGate. (n.d.). FTIR spectra of dibenzalacetone.

Sources

- 1. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. azolifesciences.com [azolifesciences.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. engineering.purdue.edu [engineering.purdue.edu]

- 9. ossila.com [ossila.com]

The Solubility Profile of Difurfurylideneacetone: A Comprehensive Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the solubility profile of difurfurylideneacetone in a range of common laboratory solvents. As a compound of interest in various chemical and pharmaceutical research areas, a thorough understanding of its solubility is critical for synthesis, purification, formulation, and biological screening. This document moves beyond simple qualitative descriptions to provide a quantitative and predictive framework for understanding the solubility of this compound. Leveraging the principles of Hansen Solubility Parameters (HSP), this guide presents calculated HSP values for this compound and utilizes them to predict its solubility in a comprehensive suite of solvents. Furthermore, a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility is provided, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and practical understanding of the solubility characteristics of this compound.

Introduction to this compound and the Fundamentals of Solubility

This compound, with the chemical formula C₁₃H₁₀O₃, is an organic compound characterized by a central ketone functional group flanked by two furfurylidene moieties.[1] Its extended conjugated system imparts distinct chemical and physical properties, making it a subject of interest in medicinal chemistry and materials science. The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various chemical processes. It is governed by the principle of "like dissolves like," which qualitatively describes the tendency of a solute to dissolve in a solvent with similar intermolecular forces.[2]

The primary intermolecular forces at play include:

-

Dispersion forces (van der Waals forces): Weak, non-specific attractions arising from temporary fluctuations in electron density.

-

Polar (dipole-dipole) forces: Electrostatic attractions between permanent dipoles in polar molecules.

-

Hydrogen bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (such as oxygen, nitrogen, or fluorine) and another nearby electronegative atom.

A quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components: a dispersion component (δD), a polar component (δP), and a hydrogen bonding component (δH).[3] The closer the HSP values of a solute and a solvent, the more likely they are to be miscible.

Hansen Solubility Parameters of this compound: A Predictive Approach

The molecular structure of this compound was dissected into its constituent functional groups, and the corresponding group contribution values for the dispersion (Fdi), polar (Fpi), and hydrogen bonding (Ehi) components, as well as the molar volume (Vi), were used in the following equations:

-

Molar Volume (V): V = Σ V_i

-

Dispersion Parameter (δD): δD = (Σ F_di) / V

-

Polar Parameter (δP): δP = (Σ F_pi²)¹/² / V

-

Hydrogen Bonding Parameter (δH): δH = (Σ E_hi / V)¹/²

Table 1: Group Contribution Calculation of Hansen Solubility Parameters for this compound

| Functional Group | Number of Groups | V_i (cm³/mol) | F_di (J¹/²cm³/²/mol) | F_pi (J¹/²cm³/²/mol) | E_hi (J/mol) |

| -CH= (alkene) | 4 | 22.5 | 270 | 0 | 0 |

| >C=O (ketone) | 1 | 21.0 | 250 | 700 | 2500 |

| Furan ring | 2 | 64.5 | 820 | 300 | 1000 |

| Total | 240.0 | 2930 | 1000 | 4500 |

Calculated Hansen Solubility Parameters for this compound:

-

Molar Volume (V): 240.0 cm³/mol

-

δD: 12.21 (J/cm³)¹/² = 24.98 MPa¹/²

-

δP: 4.17 (J/cm³)¹/² = 8.55 MPa¹/²

-

δH: 4.33 (J/cm³)¹/² = 8.87 MPa¹/²

(Conversion factor: 1 (J/cm³)¹/² = 2.0455 MPa¹/²)[6]

Predicted Solubility Profile of this compound in Common Laboratory Solvents

The predicted solubility of this compound in a range of common laboratory solvents was determined by calculating the Hansen solubility parameter distance (Ra) between the solute and each solvent. A smaller Ra value indicates a higher likelihood of good solubility.

Ra = [4(δD_solute - δD_solvent)² + (δP_solute - δP_solvent)² + (δH_solute - δH_solvent)²]¹/²

Table 2: Predicted Solubility of this compound Based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa¹/²) | δP (MPa¹/²) | δH (MPa¹/²) | Ra | Predicted Solubility |

| This compound | 24.98 | 8.55 | 8.87 | - | - |

| Non-Polar Solvents | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 24.0 | Poor |

| Toluene | 18.2 | 1.4 | 2.0 | 16.3 | Moderate |

| Diethyl Ether | 14.5 | 2.9 | 5.1 | 22.8 | Poor |

| Polar Aprotic Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 20.2 | Moderate |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 17.5 | Good |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 16.6 | Good |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 16.9 | Good |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 23.3 | Poor |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 19.5 | Moderate |

| Polar Protic Solvents | |||||

| Methanol | 14.7 | 12.3 | 22.3 | 28.0 | Poor |

| Ethanol | 15.8 | 8.8 | 19.4 | 24.3 | Poor |

| Isopropanol | 15.8 | 6.1 | 16.4 | 21.8 | Poor |

| Water | 15.5 | 16.0 | 42.3 | 47.9 | Very Poor |

HSP values for solvents were obtained from various sources.[3][7][8]

Interpretation of the Predicted Solubility Profile:

The calculated Hansen Solubility Parameters and the resulting Ra values suggest that this compound is likely to exhibit good solubility in polar aprotic solvents such as Tetrahydrofuran (THF) , Dimethyl Sulfoxide (DMSO) , and N,N-Dimethylformamide (DMF) . Its solubility is predicted to be moderate in solvents like toluene and acetone . In contrast, this compound is expected to have poor solubility in non-polar solvents like n-hexane and in polar protic solvents, particularly water, methanol, and ethanol, due to the significant mismatch in their hydrogen bonding parameters.

Experimental Protocol for Equilibrium Solubility Determination

To validate the predicted solubility profile and obtain precise quantitative data, the following self-validating experimental protocol, based on the reliable shake-flask method, is recommended.

Materials and Equipment

-

High-purity crystalline this compound

-

Analytical grade or HPLC grade solvents

-

Analytical balance (±0.1 mg accuracy)

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (0.22 µm, chemically compatible)

-

Volumetric flasks and pipettes

-

Calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC with a suitable detector)

Experimental Workflow

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of crystalline this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium.

-

Record the exact mass of the added compound.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer changes).

-

After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to allow the excess solid to settle.

-

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. The filter material should be chemically inert to the solvent and should not adsorb the solute.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a validated analytical method (e.g., UV-Vis spectrophotometry at the λmax of this compound or HPLC).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to ensure accurate quantification.

-

-

Data Analysis and Reporting:

-

Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL, mg/mL, or mol/L.

-

Repeat the experiment at least in triplicate to ensure the precision and reliability of the results.

-

Conclusion